molecular formula C7H12F2O2 B2581966 Ethyl 3,3-difluoropentanoate CAS No. 82191-83-1

Ethyl 3,3-difluoropentanoate

Cat. No.: B2581966
CAS No.: 82191-83-1
M. Wt: 166.168
InChI Key: FWGLVXXUZJIHFV-UHFFFAOYSA-N
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Description

Ethyl 3,3-difluoropentanoate is an organic compound with the molecular formula C7H12F2O2. It is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then joined to an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,3-difluoropentanoate can be synthesized through various methods. One common approach involves the esterification of 3,3-difluoropentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,3-difluoropentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 3,3-difluoropentanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

    Hydrolysis: 3,3-difluoropentanoic acid and ethanol.

    Reduction: 3,3-difluoropentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,3-difluoropentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals, especially those requiring fluorinated intermediates.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique fluorinated structure

Mechanism of Action

The mechanism by which ethyl 3,3-difluoropentanoate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a similar structure but without fluorine atoms.

    Methyl 3,3-difluoropentanoate: A methyl ester analog with similar properties.

    3,3-Difluoropentanoic acid: The corresponding carboxylic acid without the ethyl ester group.

Comparison: this compound is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. Compared to ethyl acetate, it has higher stability and reactivity due to the electron-withdrawing effects of the fluorine atoms. This makes it particularly valuable in applications requiring enhanced chemical resistance and specific reactivity patterns .

Properties

IUPAC Name

ethyl 3,3-difluoropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c1-3-7(8,9)5-6(10)11-4-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGLVXXUZJIHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OCC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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